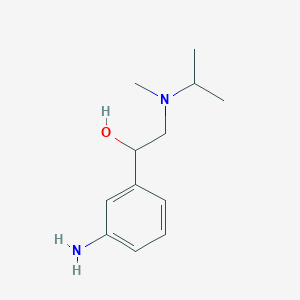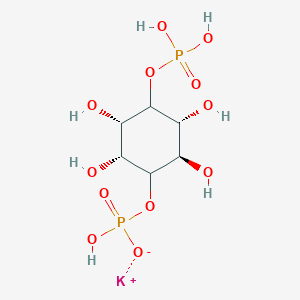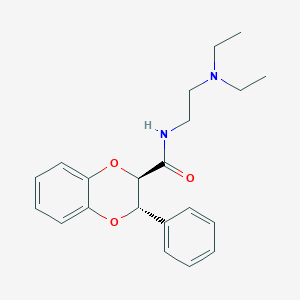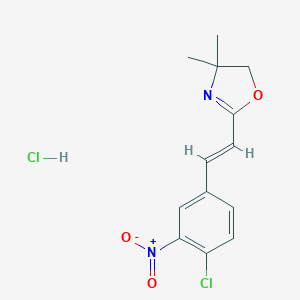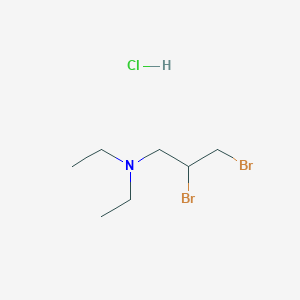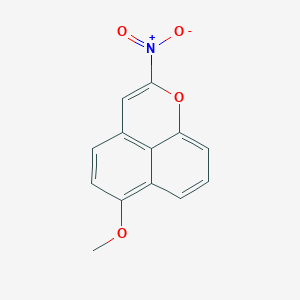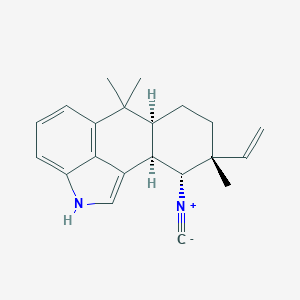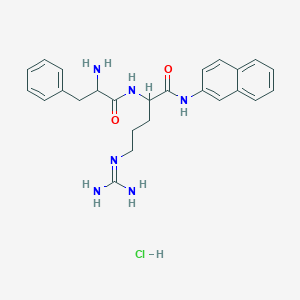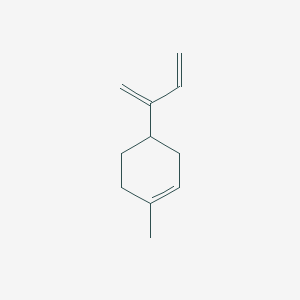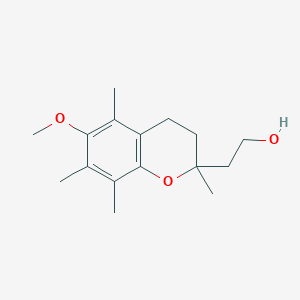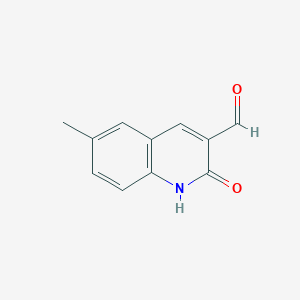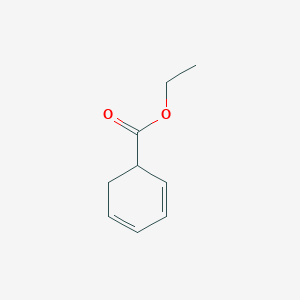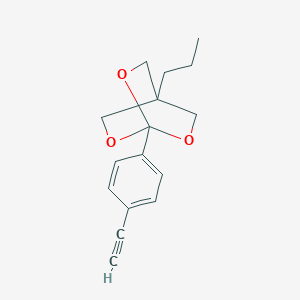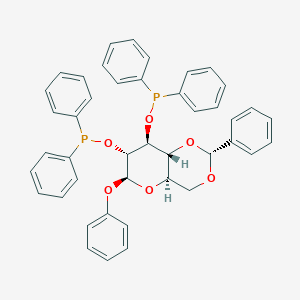
(-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-beta-D-glucopyranoside
Übersicht
Beschreibung
This compound is a complex organophosphorus compound. Organophosphorus compounds are often used in applications ranging from flame retardants to pesticides to chemical warfare agents . They can also serve as ligands in inorganic and organometallic chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through reactions involving organometallic reagents . For instance, the synthesis of [1,1′-binaphthalene]-8,8′-diyl bis (diphenylphosphane) involves enantioselective synthesis .Wissenschaftliche Forschungsanwendungen
As a Catalyst in Asymmetric Hydrogenation : This compound has been identified as an efficient catalyst in the asymmetric hydrogenation of dehydroamino acids and their esters, achieving high enantioselectivity up to 99.9% (Yonehara, Hashizume, Mori, Ohe, & Uemura, 1999).
Use in Asymmetric Hydroformylation : Research shows that derivatives of this compound can serve as catalysts in the asymmetric hydroformylation of various substrates, including vinyl acetate, allyl acetate, and p-methoxy-styrene (Kadyrov, Heller, & Selke, 1998).
Application in Amino Acid Precursor Hydrogenation : The compound has been found to be a stable and highly active catalyst for the asymmetric hydrogenation of amino acid precursors, yielding high enantiomeric excesses (Selke & Pracejus, 1986).
Enantioselective Reactions : Studies have indicated that certain chelates of this compound are potent catalysts for enantioselective reactions (Michalik, Freier, Schwarze, & Selke, 1995).
As Ligands in Asymmetric Hydrogenation : The compound has also been utilized in the synthesis of chiral crown ethers, which act as ligands in asymmetric hydrogenation processes (Faltin, Fehring, Kadyrov, Arrieta, Schareina, Selke, & Miethchen, 2010).
Enantioselectivity in Hydrogenation : It has shown high enantioselectivity in the hydrogenation of α-acetamidoacrylic acids (Sugi & Cullen, 1979).
Immobilization on Cation Exchangers : The immobilized form of this compound on cation exchangers has been used for hydrogenation of dehydroamino acids, maintaining high enantioselectivity (Selke, 1986).
Zukünftige Richtungen
While specific future directions for this compound are not available, research in the field of organophosphorus compounds is ongoing. For instance, phosphine ligand induced intercluster transformation is being explored , and kinetic resolution has been identified as a powerful tool for the synthesis of planar-chiral ferrocenes .
Eigenschaften
IUPAC Name |
[(2R,4aR,6S,7R,8S,8aR)-7-diphenylphosphanyloxy-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H38O6P2/c1-7-19-32(20-8-1)42-44-31-38-39(47-42)40(48-50(34-23-11-3-12-24-34)35-25-13-4-14-26-35)41(43(46-38)45-33-21-9-2-10-22-33)49-51(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,38-43H,31H2/t38-,39-,40+,41-,42-,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXASOKANKMOQO-UGZCQEKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7)OC(O1)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7)O[C@@H](O1)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H38O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-beta-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



